

"CAS number for potassium 3-thiophenetrifluoroborate"

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Compound of Interest

Compound Name:	Potassium 3-thiophenetrifluoroborate
Cat. No.:	B067109

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An In-Depth Technical Guide to **Potassium 3-Thiophenetrifluoroborate**: Properties, Applications, and Protocols

Introduction

Potassium 3-thiophenetrifluoroborate, identified by the CAS Number 192863-37-9, is a crystalline, bench-stable organoboron compound that has become an indispensable tool in modern synthetic chemistry.^{[1][2]} As a superior alternative to the more labile thiophene-3-boronic acid, it serves as a robust nucleophilic partner in palladium-catalyzed cross-coupling reactions. Its enhanced stability towards air and moisture simplifies handling and storage, making it a highly reliable reagent in complex multi-step syntheses, particularly within the pharmaceutical and materials science sectors.^{[3][4]} This guide provides a comprehensive overview of its properties, a detailed exploration of its application in Suzuki-Miyaura cross-coupling, and field-proven protocols for its use, tailored for researchers and drug development professionals.

Physicochemical and Computed Properties

The utility of **potassium 3-thiophenetrifluoroborate** is grounded in its distinct chemical and physical characteristics. These properties make it a predictable and efficient reagent in a laboratory setting.

Property	Value	Reference
CAS Number	192863-37-9	[1] [2]
Molecular Formula	C ₄ H ₃ BF ₃ KS	[1] [2]
Molecular Weight	190.04 g/mol	[1] [2]
Appearance	Solid	[2]
IUPAC Name	potassium;trifluoro(thiophen-3-yl)boranuide	[1]
Canonical SMILES	--INVALID-LINK--(F)(F)F.[K+]	[1]
InChI Key	ULOOPHJJEPUNNH-UHFFFAOYSA-N	[1]
Hydrogen Bond Acceptor Count	5	[1]
Topological Polar Surface Area	28.2 Å ²	[1]

The Suzuki-Miyaura Cross-Coupling: The Advantage of Organotrifluoroborates

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in organic synthesis.[\[4\]](#) While traditionally employing boronic acids, these reagents often suffer from instability, leading to decomposition via protodeboronation or formation of boroxines. Potassium organotrifluoroborates (R-BF₃K) have emerged as a transformative solution to these challenges.[\[3\]](#)[\[5\]](#)

Causality Behind Enhanced Stability: The boron atom in a trifluoroborate salt is tetracoordinate and anionic, shielded by three electronegative fluorine atoms. This configuration makes it significantly less susceptible to hydrolysis and protodeboronation compared to the trigonal, electron-deficient boron center in boronic acids.[\[5\]](#) This inherent stability ensures stoichiometric precision in reactions, reduces byproduct formation, and allows for prolonged storage without degradation.

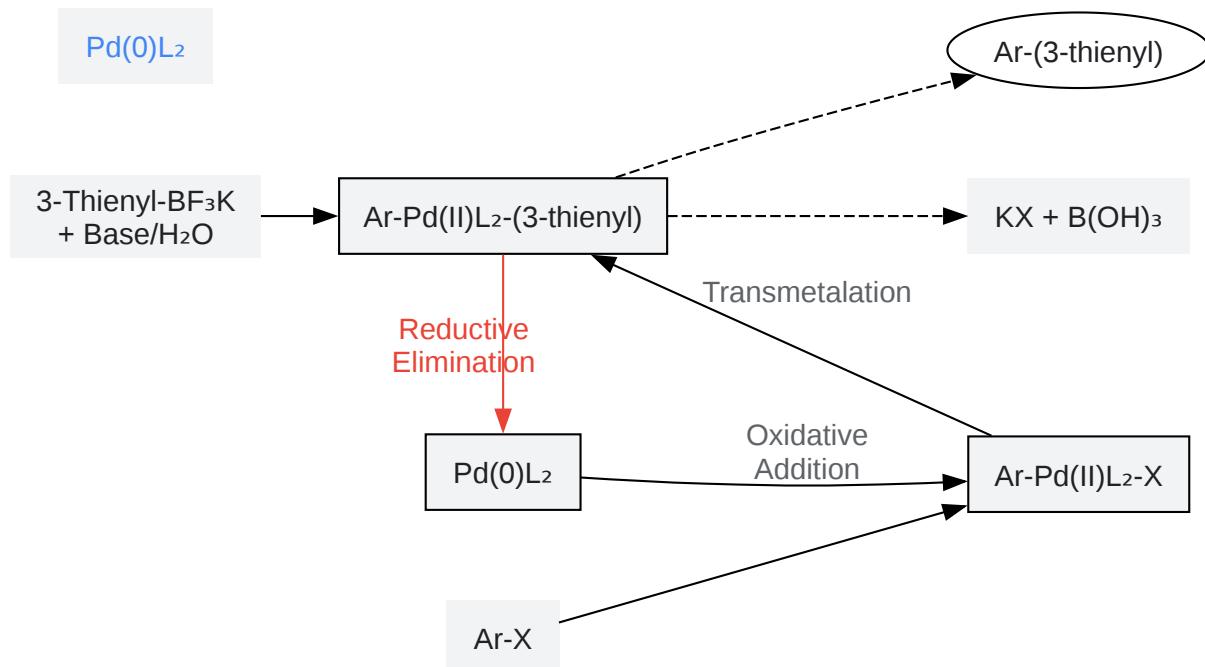
Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The primary application of **potassium 3-thiophenetrifluoroborate** is the introduction of the 3-thienyl moiety onto aromatic and heteroaromatic scaffolds. This is crucial in drug discovery, as the thiophene ring is a key pharmacophore in numerous approved drugs.[6]

Catalytic Cycle Mechanism

The cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The trifluoroborate salt does not enter the cycle directly; it must first be activated.

- **Oxidative Addition:** The active Pd(0) catalyst oxidatively adds to the aryl or heteroaryl halide (Ar-X), forming a Pd(II) complex.
- **Activation & Transmetalation:** A base (e.g., K_2CO_3 , Cs_2CO_3) facilitates the hydrolysis of the trifluoroborate salt to the corresponding boronic acid *in situ* or promotes the formation of a more reactive difluorohydroxyborate species. This activated boron species then undergoes transmetalation with the Pd(II) complex, transferring the 3-thienyl group to the palladium center and displacing the halide. This step regenerates the boron byproduct.
- **Reductive Elimination:** The resulting diorganopalladium(II) complex undergoes reductive elimination to form the final C-C bond of the coupled product (Ar-3-thienyl) and regenerate the active Pd(0) catalyst, allowing the cycle to continue.



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Suzuki-Miyaura catalytic cycle using a trifluoroborate.

Field-Proven Experimental Protocol

This protocol describes a general, self-validating system for the Suzuki-Miyaura cross-coupling of an aryl chloride with **potassium 3-thiophenetrifluoroborate**. The choice of reagents is critical for ensuring high yield and reproducibility.

Objective: To synthesize a 3-arylthiophene derivative.

Materials:

- Aryl Chloride (Ar-Cl): 1.0 equiv.
- **Potassium 3-thiophenetrifluoroborate**: 1.1 - 1.5 equiv.

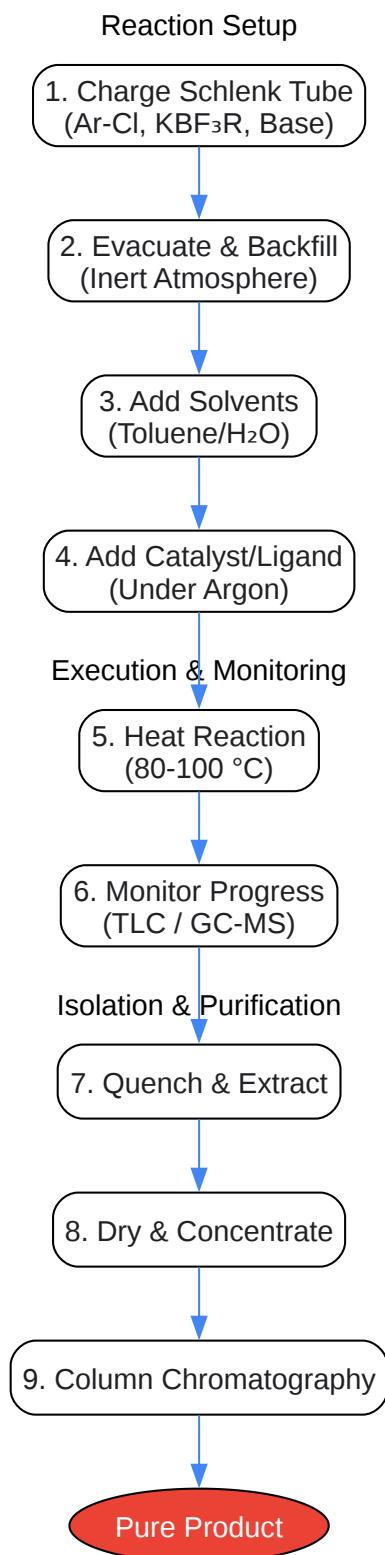
- Palladium(II) Acetate ($\text{Pd}(\text{OAc})_2$): 2 mol%
- Buchwald Ligand (e.g., RuPhos): 4 mol%
- Cesium Carbonate (Cs_2CO_3): 3.0 equiv.
- Toluene and Deionized Water (10:1 v/v)
- Argon (or Nitrogen) gas supply
- Schlenk tube or similar reaction vessel

Step-by-Step Methodology:

- Vessel Preparation (Inert Atmosphere):
 - Action: Add the aryl chloride (0.5 mmol, 1.0 equiv.), **potassium 3-thiophenetrifluoroborate** (0.55 mmol, 1.1 equiv.), and cesium carbonate (1.5 mmol, 3.0 equiv.) to a 25 mL Schlenk tube equipped with a magnetic stir bar.
 - Causality: Cs_2CO_3 is a strong base essential for activating the trifluoroborate.^[3] Performing this step first under ambient conditions is acceptable as the solids are stable.
 - Action: Seal the tube, then evacuate and backfill with argon gas. Repeat this cycle three times.
 - Causality: This ensures an inert atmosphere, which is critical to prevent the oxidation and deactivation of the $\text{Pd}(0)$ catalyst that will be formed in situ.
- Solvent and Catalyst Addition:
 - Action: Add toluene (5 mL) and deionized water (0.5 mL) via syringe. Sparge the resulting slurry with argon for 15 minutes while stirring.
 - Causality: The biphasic solvent system is highly effective; the organic phase solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the base and aids in the activation of the trifluoroborate. Sparging removes dissolved oxygen.

- Action: In a separate vial, weigh the $\text{Pd}(\text{OAc})_2$ (2 mol%) and RuPhos ligand (4 mol%) and add them to the reaction mixture under a positive flow of argon.
- Causality: $\text{Pd}(\text{OAc})_2$ is a stable Pd(II) precatalyst that is reduced to the active Pd(0) species in the reaction. RuPhos is an electron-rich, bulky phosphine ligand that stabilizes the palladium catalyst, promotes oxidative addition to the often-unreactive aryl chloride, and facilitates reductive elimination.[3]

- Reaction Execution:
 - Action: Securely seal the Schlenk tube and place it in a preheated oil bath at 80-100 °C.
 - Causality: Heating is required to overcome the activation energy for the oxidative addition and other steps in the catalytic cycle.
 - Action: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 4-24 hours).
- Workup and Purification:
 - Action: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
 - Causality: This separates the organic product from the inorganic salts (e.g., CsCl , boron byproducts).
 - Action: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
 - Action: Purify the crude residue by flash column chromatography on silica gel to yield the pure product.



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General workflow for Suzuki-Miyaura cross-coupling.

Applications in Drug Discovery

Potassium 3-thiophenetrifluoroborate is a valuable building block for synthesizing molecules with therapeutic potential.[1]

- **Anticancer Agents:** The reagent is used to synthesize 6-(hetero)arylthieno[3,2-b]pyridines, a class of compounds evaluated for their growth-inhibiting effects on human tumor cell lines.[2] The thiophene scaffold is also a key component in novel inhibitors of the Kv1.3 potassium channel, a promising target for anticancer drugs.[6]
- **Antinociceptive Properties:** A toxicological study of **potassium 3-thiophenetrifluoroborate** itself revealed that it possesses antinociceptive (pain-reducing) properties in mice, mediated by α 2-adrenergic and serotonergic receptors.[7] This suggests potential for developing novel non-opioid analgesics.
- **General Pharmaceutical Intermediates:** Its versatility makes it ideal for creating diverse libraries of thiophene-containing compounds for screening against various biological targets, including enzyme inhibitors and antiviral agents.[1]

Safety and Handling

As a laboratory chemical, **potassium 3-thiophenetrifluoroborate** requires careful handling to minimize risk.

- **Hazard Classifications:** It is classified as an irritant. The relevant hazard statements are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]
- **Precautionary Measures:** Standard laboratory personal protective equipment (PPE) should be worn, including safety glasses (eyeshields), gloves, and a lab coat.[2] When handling the solid powder, use of a dust mask (e.g., N95) or handling within a fume hood is recommended to avoid inhalation.[2]
- **Storage:** The compound should be stored in a tightly sealed container in a cool, dry place. Its stability is a key advantage, but proper storage ensures its long-term integrity.

Conclusion

Potassium 3-thiophenetrifluoroborate is a highly efficient and user-friendly reagent for introducing the 3-thienyl group in organic synthesis. Its superior stability, ease of handling, and broad applicability in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions make it an invaluable asset for researchers in drug discovery and materials science. By understanding the causality behind the reaction mechanisms and adhering to robust, validated protocols, scientists can effectively leverage this compound to construct complex and biologically relevant molecules.

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